molecular formula C9H11BrOS B2851694 1-Bromo-2-[(2-methoxyethyl)thio]benzene CAS No. 117341-27-2

1-Bromo-2-[(2-methoxyethyl)thio]benzene

Cat. No. B2851694
CAS RN: 117341-27-2
M. Wt: 247.15
InChI Key: GWLZKNHBZXUIBY-UHFFFAOYSA-N
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Description

“1-Bromo-2-[(2-methoxyethyl)thio]benzene” is a chemical compound. It is used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of “this compound” involves the use of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . It has been used as a starting reagent in the synthesis of 1-bromo-4-(2-methoxyethoxy)benzene and 1-bromo-4-[(2-methoxyethoxy)methyl]benzene .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H11BrO . The average mass is 215.087 Da and the monoisotopic mass is 213.999313 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 156 °C, a density of 1.3600 g/mL at 25 °C, and a refractive index of n20/D 1.455 .

Relevant Papers Unfortunately, I could not find any specific papers related to “this compound” in the available literature .

properties

IUPAC Name

1-bromo-2-(2-methoxyethylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrOS/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLZKNHBZXUIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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